MECOPROP-P MECOPROP-P (R)-mecoprop is the (R)-enantiomer of 2-(4-chloro-2-methylphenoxy)propanoic acid; the active stereoisomer of the racemic herbicide mecoprop. It has a role as a phenoxy herbicide. It is a conjugate acid of a (R)-2-(4-chloro-2-methylphenoxy)propanoate. It is an enantiomer of a (S)-mecoprop.
Brand Name: Vulcanchem
CAS No.: 16484-77-8
VCID: VC0095672
InChI: InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1
SMILES: CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O
Molecular Formula: C10H11ClO3
Molecular Weight: 214.64 g/mol

MECOPROP-P

CAS No.: 16484-77-8

Main Products

VCID: VC0095672

Molecular Formula: C10H11ClO3

Molecular Weight: 214.64 g/mol

MECOPROP-P - 16484-77-8

CAS No. 16484-77-8
Product Name MECOPROP-P
Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
IUPAC Name (2R)-2-(4-chloro-2-methylphenoxy)propanoic acid
Standard InChI InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1
Standard InChIKey WNTGYJSOUMFZEP-SSDOTTSWSA-N
Isomeric SMILES CC1=C(C=CC(=C1)Cl)O[C@H](C)C(=O)O
SMILES CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O
Canonical SMILES CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O
Melting Point 94.5 °C
Description (R)-mecoprop is the (R)-enantiomer of 2-(4-chloro-2-methylphenoxy)propanoic acid; the active stereoisomer of the racemic herbicide mecoprop. It has a role as a phenoxy herbicide. It is a conjugate acid of a (R)-2-(4-chloro-2-methylphenoxy)propanoate. It is an enantiomer of a (S)-mecoprop.
Vapor Pressure 2.64e-06 mmHg
PubChem Compound 185588
Last Modified Nov 11 2021
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